molecular formula C10H6BrF3N2O B14801883 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one

Cat. No.: B14801883
M. Wt: 307.07 g/mol
InChI Key: NLOOMUVRVNNVMH-UHFFFAOYSA-N
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Description

6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinazolinone precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development.

    Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the difluoroethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazoline
  • 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4-one
  • 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-thione

Uniqueness

6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoroethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H6BrF3N2O

Molecular Weight

307.07 g/mol

IUPAC Name

6-bromo-2-(1,1-difluoroethyl)-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C10H6BrF3N2O/c1-10(13,14)9-15-7-5(8(17)16-9)2-4(11)3-6(7)12/h2-3H,1H3,(H,15,16,17)

InChI Key

NLOOMUVRVNNVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2F)Br)C(=O)N1)(F)F

Origin of Product

United States

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